4-Ethyl-1,3-thiazole-2-sulfonamide is classified under the following categories:
The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonamide typically involves the reaction of 4-ethylthiazole with sulfonamide reagents. The reaction conditions are crucial for optimizing yield and purity. Common synthetic routes include:
The molecular structure of 4-Ethyl-1,3-thiazole-2-sulfonamide can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide insights into the molecular structure:
4-Ethyl-1,3-thiazole-2-sulfonamide is involved in various chemical reactions:
The mechanism of action for 4-Ethyl-1,3-thiazole-2-sulfonamide is primarily linked to its interactions with biological targets:
In vitro studies have demonstrated that this compound can affect cell viability in various cancer cell lines, indicating its potential as a therapeutic agent.
The physical and chemical properties of 4-Ethyl-1,3-thiazole-2-sulfonamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
pH | Typically neutral |
Toxicity | Assigned GHS07 pictogram |
These properties influence its handling, storage, and application in various scientific contexts.
4-Ethyl-1,3-thiazole-2-sulfonamide has several applications across different fields:
The exploration of thiazole sulfonamides represents a significant chapter in medicinal chemistry, dating back to the discovery of early sulfonamide antibiotics. The foundational structure of sulfanilamide (4-aminobenzenesulfonamide) emerged in the 1930s as the first systemic antibacterial agent, revolutionizing infection treatment during World War II [6]. Subsequent structural refinements led to sulfathiazole—a 1,3-thiazole-2-sulfonamide derivative—which demonstrated enhanced antibacterial efficacy by integrating the thiazole heterocycle. This integration marked a strategic shift toward bioisosteric replacement, where the thiazole ring mimicked aspects of the para-aminobenzoic acid (PABA) substrate while conferring improved pharmacokinetic properties [7].
The 4-ethyl substitution in 4-Ethyl-1,3-thiazole-2-sulfonamide epitomizes modern efforts to optimize steric and electronic parameters of thiazole sulfonamides. Historically, alkyl substitutions at the 4-position were found to modulate lipophilicity, thereby enhancing membrane permeability and target engagement. For instance, sulfamethizole (with a methyl group) and sulfaethidole (with an ethyl group) emerged as clinically relevant agents, leveraging alkyl chains to fine-tune bacterial dihydropteroate synthase (DHPS) inhibition [7]. The specific ethyl substituent in 4-Ethyl-1,3-thiazole-2-sulfonamide balances hydrophobicity and metabolic stability, potentially reducing susceptibility to resistance mechanisms like enzymatic sulfonamide acetylation [6] [8].
Table 1: Evolution of Key Thiazole Sulfonamide Therapeutics
Compound | Substituent | Clinical Application | Molecular Significance |
---|---|---|---|
Sulfathiazole | H (position 4) | Broad-spectrum antibacterial | First thiazole hybrid; PABA bioisostere |
Sulfamethizole | Methyl | Urinary tract infections | Enhanced lipophilicity; improved tissue penetration |
Sulfaethidole | Ethyl | Historical antibacterial | Optimized alkyl chain for target affinity |
4-Ethyl-1,3-thiazole-2-sulfonamide | Ethyl (position 4) | Under investigation for resistance reversal | Synergistic potential with β-lactams; scaffold for hybrid agents |
Antimicrobial resistance (AMR) poses a catastrophic threat to global health, with Gram-negative pathogens like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE) exhibiting multi-drug resistance phenotypes. 4-Ethyl-1,3-thiazole-2-sulfonamide demonstrates promise in countering AMR through two primary mechanisms: direct antimicrobial activity against resistant strains and synergy with compromised β-lactam antibiotics. Biochemical studies of structurally related sulfonamide-1,3,4-thiadiazoles and sulfonamide-1,2,4-triazoles reveal potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.24 μmol/mL [2]. The ethyl moiety augments penetration through porin-deficient membranes—a common resistance mechanism in Gram-negatives—by increasing compound hydrophobicity [9].
Critically, 4-Ethyl-1,3-thiazole-2-sulfonamide’s scaffold enables hybrid drug design. Conjugation to pharmacophores like pyrrole-3-carboxylate (e.g., hybrids 4a–f) yields compounds with dual mechanisms of action. For example, hybrid 4a exhibits MIC values of 11.31 µg/mL against E. coli, outperforming classical sulfonamides [6]. This aligns with emerging strategies to overcome sulfonamide resistance mediated by mutated DHPS enzymes [6] [9]. Furthermore, synergy studies indicate that thiazole sulfonamides restore meropenem susceptibility in Klebsiella pneumoniae producing Verona integron-encoded metallo-β-lactamase (VIM), reducing MICs by 4- to 16-fold [3].
The molecular efficacy of 4-Ethyl-1,3-thiazole-2-sulfonamide may derive from two interconnected pathways: enzymatic inhibition of β-lactamases and engagement of essential bacterial targets.
Beta-Lactamase Inhibition
β-Lactamases are enzymes conferring resistance to penicillins, cephalosporins, and carbapenems, classified into serine- (Ambler classes A, C, D) and metallo-β-lactamases (MBLs; class B). Although 4-Ethyl-1,3-thiazole-2-sulfonamide’s direct inhibition data remains limited, analogous 1,2,4-triazole-3-thione compounds with alkyl-aryl sulfide substituents exhibit potent MBL inhibition. For instance, thioether-linked triazole-3-thiones inhibit New Delhi metallo-β-lactamase (NDM-1) and VIM-2 with inhibition constants (Ki) in the sub-µM range [3] [10]. The ethyl-thiazole scaffold likely coordinates Zn²⁺ ions in the MBL active site via its sulfonamide oxygen and thiazole nitrogen atoms, while the ethyl group occupies hydrophobic subpockets (e.g., Trp87 in VIM-2) [10]. For serine-β-lactamases, sulfonamides may mimic the tetrahedral transition state of β-lactam hydrolysis, acting as competitive inhibitors [5].
Table 2: Proposed Inhibition Mechanisms Against β-Lactamases
β-Lactamase Class | Inhibitory Scaffold | Key Interactions | Experimental Evidence |
---|---|---|---|
Serine-β-lactamases (Class A) | Sulfonamide-triazole | H-bonding with Ser130; hydrophobic packing | MIC reduction in MRSA with oxacillin [2] |
Metallo-β-lactamases (Class B) | Thiazole/Thiadiazole-sulfonamide | Zn²⁺ coordination; π-stacking with Trp87 | IC₅₀ of 0.5 µM for triazoles against VIM-2 [10] |
Bacterial Target Engagement
Beyond β-lactamase inhibition, 4-Ethyl-1,3-thiazole-2-sulfonamide likely retains the classic sulfonamide mechanism: competitive inhibition of DHPS in folate biosynthesis. The sulfonamide group displaces PABA from DHPS, preventing dihydropteroate synthesis and crippling nucleotide metabolism [7]. The thiazole ring’s bioisosteric similarity to pteridine intermediates enhances binding specificity. Additionally, molecular docking studies of sulfonamide-pyrrole hybrids indicate auxiliary interactions with bacterial DNA gyrase B, suggesting potential dual-targeting capability [6]. The ethyl substituent may further stabilize hydrophobic regions within these targets, as evidenced by enhanced activity in alkylated sulfonamides against sulfonamide-resistant E. coli [6] [9].
Hypothetical Binding Mode:
Illustration: Proposed Molecular Interactions of 4-Ethyl-1,3-thiazole-2-sulfonamide
[Thiazole Ring] | N---Zn²⁺ (MBL Active Site) | S(=O)₂---Arg228 (VIM-2) | C₂H₅ (Hydrophobic Pocket)
The ethyl group’s orientation into a hydrophobic subpocket (e.g., Phe61/Tyr67 in VIM-2) may explain its superior activity over unsubstituted analogs [10]. Future crystallographic studies are essential to validate these hypotheses.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2